(3-Cyclopropylcyclobutyl)methanol

Description

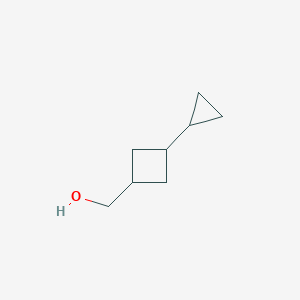

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopropylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-6-3-8(4-6)7-1-2-7/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMZWKKVXGYAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782799-64-7 | |

| Record name | (3-cyclopropylcyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Features and Topological Considerations of the Cyclopropylcyclobutyl Moiety

The defining characteristic of (3-Cyclopropylcyclobutyl)methanol is its carbon skeleton, which features a cyclopropyl (B3062369) group attached to a cyclobutane (B1203170) ring. This combination of two small, strained rings imparts significant and interesting topological features to the molecule. The cyclobutane ring itself is not planar but exists in a puckered conformation to alleviate some of the angle strain inherent in a four-membered ring. The presence of a substituent, in this case, the cyclopropyl group, influences the puckering of the cyclobutane ring and can lead to the existence of cis and trans diastereomers, depending on the relative orientation of the cyclopropyl and hydroxymethyl groups.

The cyclopropyl group, a three-membered ring, possesses high angle strain and "bent" bonds, which give it partial double-bond character. This electronic feature can influence the reactivity of the adjacent cyclobutane ring and the molecule as a whole. The fusion of these two strained ring systems creates a rigid and three-dimensional molecular scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 1782799-64-7 |

| SMILES | C1CC1C2CC(C2)CO |

| InChI Key | VDMZWKKVXGYAMU-UHFFFAOYSA-N |

This table displays key identifiers and properties of the compound. uni.luchemsrc.com

Contextualizing Alkyl Substituted Cycloalkane Methanols in Synthetic Chemistry

Alkyl-substituted cycloalkane methanols are a well-established class of compounds in synthetic organic chemistry. They serve as versatile intermediates and building blocks for the synthesis of more complex molecules. The naming of such compounds follows established IUPAC nomenclature, where the larger ring or chain dictates the parent name. For instance, in (3-Cyclopropylcyclobutyl)methanol, the cyclobutane (B1203170) ring is the parent structure.

The synthesis of substituted cycloalkanes can be achieved through various methods, including the catalytic coupling of diols with secondary alcohols or ketones, which has been shown to be an efficient route to substituted cyclohexanes. acs.org While specific synthesis routes for this compound are not extensively detailed in readily available literature, general methods for preparing cyclopropylmethanol (B32771) and other substituted cycloalkane methanols often involve the reduction of the corresponding carboxylic acids or aldehydes. For example, cyclopropylmethanol can be prepared by the hydrogenation of cyclopropanecarboxaldehyde. google.com The condensation of aliphatic aldehydes with CH-acids is another strategy for creating functionalized alkyl-substituted cyclohexanones, which can be further modified. researchgate.net

These methodologies highlight the chemical toolbox available to organic chemists for constructing varied cycloalkane frameworks, which are precursors to the corresponding methanols. The presence of the hydroxyl group in these molecules provides a reactive handle for a wide array of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution reactions.

Significance of Bridged and Spirocyclic Alcohols As Molecular Scaffolds

The rigid, three-dimensional structure of the cyclopropylcyclobutyl moiety places (3-Cyclopropylcyclobutyl)methanol in a category of compounds that share characteristics with bridged and spirocyclic systems. These types of molecular scaffolds are of increasing importance in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov

Bridged and spirocyclic systems offer a higher degree of three-dimensionality and structural rigidity compared to their linear or simple monocyclic counterparts. acs.org This "sp3-richness" is a desirable trait in drug discovery, as it can lead to improved binding affinity and selectivity for biological targets. nih.govtandfonline.com The defined spatial arrangement of functional groups on these scaffolds can facilitate precise interactions with protein binding pockets. researchgate.net Spirocycles, for instance, are found in numerous approved drugs and are sought after for their ability to introduce novel and favorable physicochemical properties. nih.gov

While this compound is not strictly a bridged or spirocyclic compound in the traditional sense, its fused small ring system creates a compact and conformationally restricted structure that mimics the desirable attributes of these more complex scaffolds. This makes it and similar structures valuable for creating libraries of diverse and structurally unique molecules for high-throughput screening in drug discovery programs. nih.gov

Overview of Current Research Trends Relevant to Functionalized Cycloaliphatic Systems

Retrosynthetic Strategies Targeting the Cyclopropylcyclobutyl Skeleton

A retrosynthetic analysis of (3-Cyclopropylcyclobutyl)methanol reveals several potential pathways to disconnect the target molecule into simpler, more readily available starting materials. The primary bond disconnections to consider are within the cyclobutyl ring and the bond connecting the cyclopropyl (B3062369) group to the cyclobutane (B1203170) core. A logical approach involves the disconnection of the C-C bonds of the cyclobutane ring, often leading back to acyclic precursors. Furthermore, the cyclopropyl group can be envisioned as being introduced through various cyclopropanation reactions of an appropriate olefin.

One common retrosynthetic strategy would involve disconnecting the cyclobutane ring via a [2+2] cycloaddition, suggesting a cyclobutene (B1205218) precursor which could be further simplified. Another powerful approach is the ring expansion of a cyclopropylmethyl system, which can be a reliable method for forming substituted cyclobutanes. The choice of strategy is often dictated by the desired stereochemistry and the availability of starting materials.

Construction of the Cyclobutyl Ring System with Cyclopropyl Substituents

The formation of the cyclobutane ring is a pivotal step in the synthesis of this compound. Several methodologies have been developed for the construction of four-membered rings, some of which are particularly amenable to the introduction of substituents like the cyclopropyl group.

Intramolecular Cyclization Reactions for Four-Membered Rings

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including cyclobutanes. This approach involves the formation of a bond between two atoms within the same molecule to close a ring. For the synthesis of a cyclopropyl-substituted cyclobutane, a precursor containing a cyclopropyl group and a reactive chain of appropriate length can be designed to undergo cyclization. For instance, the intramolecular alkylation of a 1,3-dihalide or a related derivative can lead to the formation of a cyclobutane ring.

Carbene and Carbenoid Additions to Olefinic Precursors

Carbenes and carbenoids are highly reactive intermediates that can add to double bonds to form cyclopropane (B1198618) rings. google.comjustia.comresearchgate.net While this is the primary method for constructing the cyclopropyl group itself, related chemistry can be adapted for cyclobutane formation. For example, the reaction of a vinylcyclopropane (B126155) with a carbene could potentially lead to a bicyclic system that can be rearranged to a substituted cyclobutane. The Simmons-Smith reaction, which utilizes a carbenoid, is a well-established method for cyclopropanation and highlights the utility of such reactive species in ring formation. ambeed.com

The stereochemistry of the starting alkene is often preserved in the cyclopropanation reaction, making it a stereospecific process. researchgate.net This is a crucial consideration for controlling the final stereochemistry of the target molecule.

Rearrangement Reactions of Strained Ring Systems

Rearrangements of strained ring systems provide an elegant entry into substituted cyclobutanes. The Wagner-Meerwein rearrangement of cyclopropylmethyl cations, for instance, can lead to the ring expansion to form cyclobutanes. bldpharm.com This process involves the generation of a carbocation adjacent to a cyclopropyl group, which then rearranges to the more stable cyclobutyl cation before being trapped by a nucleophile.

Another relevant transformation is the (2'-vinylcyclopropyl)cyclobutane rearrangement, which proceeds with retention of stereochemistry at the migrating sigma bond. bldpharm.com Such rearrangements can be initiated photochemically or thermally and offer a degree of stereocontrol.

Introduction and Functionalization of the Methanol (B129727) Group

The final key transformation in the synthesis of this compound is the introduction of the hydroxymethyl group. This is typically achieved through the reduction of a corresponding carbonyl compound.

Reduction of Carbonyl Precursors

The most direct and common method for introducing the methanol group is the reduction of a cyclobutanecarboxaldehyde (B128957) or a cyclobutyl methyl ketone. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using a variety of reducing agents. uninsubria.it

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents used for this purpose. uninsubria.it NaBH₄ is a milder reagent and is often preferred for its safety and ease of handling, while LiAlH₄ is more reactive and can reduce a wider range of carbonyl compounds. uninsubria.it The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, the reduction of 3-substituted cyclobutanones has been shown to predominantly yield the cis-alcohol. googleapis.com

The general scheme for the reduction of a carbonyl precursor is as follows:

Table 1: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Typical Substrates | Solvent | Comments |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol, Water | Mild and selective. uninsubria.it |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Diethyl ether, Tetrahydrofuran | Highly reactive, reacts violently with water. uninsubria.it |

Grignard or Organolithium Additions followed by Reduction

The synthesis of this compound can be effectively achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to a carbonyl precursor. This classic approach offers a straightforward method for carbon-carbon bond formation. The reaction typically involves the nucleophilic attack of the organometallic compound on an electrophilic carbonyl carbon of a ketone or an aldehyde. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In one potential pathway, a cyclopropyl Grignard reagent (cyclopropylmagnesium halide) or cyclopropyllithium is added to 3-cyclobutanecarboxaldehyde. This reaction directly forms the carbon skeleton of this compound, yielding a secondary alcohol upon acidic workup. Alternatively, the addition of these reagents to a suitable cyclobutyl ketone can also be employed. wikipedia.orgpressbooks.publibretexts.org For instance, the reaction of an organolithium reagent with a sterically hindered ketone can be more effective than a Grignard reagent in achieving addition rather than reduction of the carbonyl group. wikipedia.org

Another viable route involves the use of a carboxylic acid or its derivative. While Grignard reagents typically react with the acidic proton of a carboxylic acid, organolithium reagents can be used in excess to achieve addition to the carboxylate, forming a ketone after workup. masterorganicchemistry.com This ketone can then be subsequently reduced to the desired alcohol. A more common strategy involves the reaction of an organolithium reagent with a Weinreb amide (N-methoxy-N-methyl amide) derivative of 3-cyclopropylcyclobutanecarboxylic acid, which reliably produces a ketone that can be reduced to this compound. wikipedia.org

The table below summarizes hypothetical reaction schemes based on these principles for the synthesis of this compound.

| Starting Material | Reagent | Intermediate | Product |

| 3-Cyclopropylcyclobutanecarboxaldehyde | Methyllithium or Methylmagnesium bromide | Alkoxide | This compound |

| 3-Cyclopropylcyclobutyl ketone | Sodium borohydride or Lithium aluminum hydride | Alkoxide | This compound |

| Methyl 3-cyclopropylcyclobutanecarboxylate | 2 eq. Methyllithium or 2 eq. Methylmagnesium bromide | Tertiary alcohol | Not applicable for direct synthesis |

Hydroxymethylation Reactions

Hydroxymethylation, the addition of a hydroxymethyl (-CH2OH) group, represents another key strategy for synthesizing this compound. This can be achieved through the reduction of a corresponding carboxylic acid or aldehyde. For example, 3-cyclopropylcyclobutanecarboxylic acid can be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This method is analogous to the synthesis of cyclopropylmethanol (B32771) from cyclopropanecarboxylic acid. google.com

Alternatively, the synthesis can start from the aldehyde, 3-cyclopropylcyclobutanecarboxaldehyde, which can be reduced to the primary alcohol via catalytic hydrogenation or with hydride reagents such as sodium borohydride (NaBH4). google.com The aldehyde itself can be generated through various synthetic routes, including the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative.

The following table outlines potential hydroxymethylation approaches.

| Precursor | Reaction | Reagent | Product |

| 3-Cyclopropylcyclobutanecarboxylic acid | Reduction | LiAlH4 | This compound |

| 3-Cyclopropylcyclobutanecarboxaldehyde | Reduction | NaBH4 or H2/Catalyst | This compound |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the spatial arrangement of the substituents on the cyclobutane ring. This is achieved through stereoselective synthetic methods, which can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the chiral centers. For a molecule like this compound, this involves controlling the cis/trans relationship between the cyclopropyl group and the hydroxymethyl group. Several powerful methods have been developed for the diastereoselective synthesis of substituted cyclobutanes. acs.orgnih.gov

One such method involves the Michael addition of nucleophiles to cyclobutenes. For example, the addition of N-nucleophiles like imidazoles to cyclobutene esters and amides can proceed with high diastereoselectivity, allowing for the formation of various heterocyclic aminocyclobutane derivatives. nih.govresearchgate.net A similar sulfa-Michael addition using a chiral catalyst can produce thio-substituted cyclobutanes with excellent diastereomeric ratios. rsc.org These functionalized cyclobutanes can then serve as versatile intermediates for the synthesis of the target alcohol.

Another approach is the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones or nitrosoarenes, which leads to multi-substituted cyclobutanes with high diastereoselectivity. rsc.org Subsequent cleavage of the N-N or N-O bonds in the cycloadducts provides cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org

The following table presents examples of diastereoselective reactions that could be adapted for the synthesis of precursors to this compound.

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

| Michael Addition | Cyclobutene ester and Thiophenol | DBU | >95:5 | rsc.org |

| Cycloaddition | Bicyclo[1.1.0]butane and Triazolinedione | - | High | rsc.org |

| Rh-Catalyzed C-C Cleavage | 2-Aryl quinazolinone and Alkylidenecyclopropane | Rh(III) catalyst | High | acs.orgnih.gov |

Enantioselective Catalysis in Cycloalkane Synthesis

Enantioselective catalysis is crucial for producing specific enantiomers of this compound, which is essential in fields like medicinal chemistry where biological activity is often stereospecific. nsf.govrsc.org A prominent strategy for constructing chiral cyclobutanes is the enantioselective [2+2] cycloaddition. nsf.govnih.gov For instance, cobalt-catalyzed [2+2] cycloaddition between alkynes and alkenyl derivatives can produce a wide variety of cyclobutenes with high enantioselectivity (86-97% ee). nsf.govnih.gov These cyclobutenes are valuable precursors that can be further transformed into highly functionalized chiral cyclobutanes. nsf.govnih.gov

Visible-light-induced asymmetric [2+2] photocycloaddition of alkenes is another powerful tool. chemistryviews.org An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- rsc.orgnsf.gov-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org

Furthermore, the enantioselective functionalization of pre-existing cyclobutene rings offers a modular approach. researchgate.net Catalytic enantioselective carbometallation of cyclobutenes allows for the direct incorporation of a diverse range of carbon-based substituents onto the cyclobutane scaffold with high stereocontrol. rsc.org

The table below highlights key enantioselective catalytic methods for cyclobutane synthesis.

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| [2+2] Cycloaddition | Cobalt/Chiral Ligand | Cyclobutenes | 86–97% | nsf.govnih.gov |

| Allylic Etherification/[2+2] Photocycloaddition | Iridium/Chiral Ligand | Oxa- rsc.orgnsf.gov-bicyclic heptanes | Excellent | chemistryviews.org |

| Brønsted Acid-Catalyzed Isomerization | Chiral N-triflyl phosphoramide | Chiral Cyclobutenes | Good | acs.org |

| Sulfa-Michael Addition | Chiral Squaramide Catalyst | Thio-substituted cyclobutanes | up to 99.7:0.3 er | rsc.org |

Catalytic Routes for C-C Bond Formation and C-O Functionalization in Strained Rings

The inherent ring strain in three- and four-membered rings like cyclopropane and cyclobutane can be harnessed as a thermodynamic driving force for catalytic C-C bond activation and functionalization. nih.govillinois.edusnnu.edu.cn This strategy provides novel and efficient routes for constructing complex molecular architectures.

Transition metals such as rhodium, nickel, and palladium are widely used to catalyze the cleavage of C-C bonds in strained rings, enabling their use as C3 or C4 building blocks in synthesis. chemrxiv.org These reactions can proceed through oxidative addition of a C-C bond to the metal center or via β-carbon elimination. snnu.edu.cnchemrxiv.org For example, rhodium-catalyzed intramolecular annulation of benzocyclobutenols with alkynes demonstrates the potential of these methods. nih.gov

In the context of synthesizing this compound, catalytic C-C bond-forming reactions could be employed to couple a cyclopropyl precursor with a cyclobutane precursor. Furthermore, catalytic C-O functionalization strategies are essential for introducing the hydroxymethyl group. While the reduction of carbonyls is a standard method, more advanced catalytic approaches for direct C-H hydroxylation or the functionalization of C-X bonds (where X is a leaving group) on the cyclobutane ring are also being developed. The stereocontrolled functionalization of cyclobutanes and cyclobutanones often relies on metal-catalyzed transformations. nih.gov

The development of catalytic methods that can achieve both C-C bond formation and C-O functionalization in a single or tandem process is a significant area of research, promising more efficient and atom-economical syntheses of complex molecules like this compound.

| Catalyst | Reaction Type | Substrate Type | Significance | Reference |

| Rhodium | C-C Activation/Annulation | Benzocyclobutenols | Formation of new rings from strained systems | nih.gov |

| Nickel | C-C Activation/Cyclization | Benzocyclobutenones | Intermolecular cyclization with alkynes | nih.gov |

| Palladium | C-C Activation | Strained Ring Systems | Versatile C3/C4 building blocks | chemrxiv.org |

| Rhodium | C-C Activation of less strained rings | Cyclopentanones | Synthesis of functionalized α-tetralones | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential to assign the signals of the diastereotopic protons and carbons arising from the stereocenters in the cyclobutane ring. The presence of cis and trans isomers further complicates the spectra, necessitating advanced NMR analysis.

The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the cyclobutane and cyclopropyl protons, as well as the diastereotopic nature of the methylene (B1212753) protons in the cyclobutane ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the anisotropic effects of the strained rings.

Predicted ¹H NMR data suggests distinct chemical shifts for the cis and trans isomers. In both isomers, the methine proton of the cyclopropyl group is expected to appear at the most upfield region, while the protons of the hydroxymethyl group will be the most downfield due to the deshielding effect of the oxygen atom. The coupling patterns are intricate, with geminal, vicinal, and long-range couplings providing valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling constants between the protons on the cyclobutane ring can help differentiate between the cis and trans isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer | Multiplicity |

| -CH₂OH | 3.50 | 3.45 | d |

| -OH | 1.60 | 1.55 | t |

| Cyclobutane-CH attached to CH₂OH | 2.20 | 2.10 | m |

| Cyclobutane-CH attached to cyclopropyl | 1.90 | 1.80 | m |

| Cyclobutane-CH₂ (diastereotopic) | 1.70 - 1.95 | 1.65 - 1.90 | m |

| Cyclopropyl-CH | 0.70 | 0.65 | m |

| Cyclopropyl-CH₂ (diastereotopic) | 0.30 - 0.50 | 0.25 - 0.45 | m |

Note: The data presented in this table is based on high-quality computational predictions in the absence of publicly available experimental spectra.

The ¹³C NMR spectrum provides a clear picture of the carbon framework of this compound. The number of signals in the spectrum confirms the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon.

The carbon attached to the hydroxyl group (C-OH) is expected to resonate at the most downfield position. The carbons of the cyclobutane ring will appear at intermediate chemical shifts, while the carbons of the highly strained cyclopropyl ring will be found at significantly upfield positions. Distortion of the electron density due to ring strain in the cyclopropyl group results in unusual upfield shifts for its carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer |

| -C H₂OH | 65.5 | 66.0 |

| C H attached to CH₂OH (Cyclobutane) | 42.0 | 41.5 |

| C H attached to cyclopropyl (Cyclobutane) | 38.0 | 37.5 |

| C H₂ (Cyclobutane) | 25.0 | 24.5 |

| C H (Cyclopropyl) | 15.0 | 14.5 |

| C H₂ (Cyclopropyl) | 5.0 | 4.5 |

Note: The data presented in this table is based on high-quality computational predictions in the absence of publicly available experimental spectra.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclobutane and cyclopropyl rings and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range ¹H-¹³C correlations (typically over two or three bonds). This is crucial for establishing the connectivity between the cyclopropyl and cyclobutane rings and the attachment of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This is particularly important for determining the relative stereochemistry (cis/trans) of the substituents on the cyclobutane ring. For the cis isomer, NOE correlations would be expected between protons on the same face of the cyclobutane ring, whereas such correlations would be absent or weaker in the trans isomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group and the C-H bonds of the cycloalkane rings.

The most prominent feature will be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, indicative of intermolecular hydrogen bonding. A strong C-O stretching vibration should appear in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the cyclobutane and cyclopropyl rings are expected in the 2850-3000 cm⁻¹ range, with the C-H stretches of the cyclopropyl ring potentially appearing at slightly higher wavenumbers (>3000 cm⁻¹) due to the increased s-character of the C-H bonds in the strained ring.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Cyclopropyl) | ~3080 - 3000 | Medium |

| C-H Stretch (Cyclobutane & -CH₂OH) | 3000 - 2850 | Strong |

| C-O Stretch | 1050 - 1000 | Strong |

| Ring Puckering (Cyclobutane) | ~1000 | Medium-Weak |

Note: The data presented in this table is based on predictions from characteristic group frequencies and computational modeling.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) and several characteristic fragment ions.

The molecular ion peak at m/z = 126 would confirm the molecular formula C₈H₁₄O. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. Alpha-cleavage next to the oxygen atom would result in the loss of the cyclobutyl ring, leading to a fragment ion. Fragmentation of the cyclobutane and cyclopropyl rings can also be expected, leading to a complex pattern of smaller ions. The relative abundance of these fragment ions provides clues about the stability of the resulting carbocations and radicals.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion |

| 108 | [C₈H₁₂]⁺˙ | Loss of H₂O |

| 95 | [C₇H₁₁]⁺ | Loss of -CH₂OH |

| 83 | [C₆H₁₁]⁺ | Cleavage of cyclobutane ring |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Cyclobutyl or fragmented cyclopropyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl or allyl cation |

Note: The fragmentation pathways and resulting m/z values are predicted based on established fragmentation rules for alcohols and cycloalkanes.

Advanced Vibrational Spectroscopy Techniques for Conformational Analysis (e.g., Raman Spectroscopy)

While IR spectroscopy is excellent for identifying functional groups, Raman spectroscopy can provide complementary information, particularly regarding the skeletal vibrations of the hydrocarbon framework. The symmetric vibrations of the cyclobutane and cyclopropyl rings, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for studying the ring-puckering and breathing vibrations of the cyclobutane and cyclopropyl rings. These low-frequency modes are sensitive to the conformation of the rings and the nature and orientation of the substituents. Analysis of these vibrations, often in conjunction with computational modeling, can provide insights into the conformational preferences and the dynamic behavior of the molecule in different phases. np-mrd.org The study of cyclobutyl halides has shown that there is a strong correlation between the fundamentals of differently substituted cyclobutanes, which aids in the assignment of vibrational modes. np-mrd.org

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline form is obtained)

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org This experimental science relies on the diffraction of a beam of incident X-rays by the ordered array of atoms within a crystal. libretexts.orgrsc.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, their chemical bonds, and intermolecular interactions can be elucidated. rsc.org

Should a crystalline form of this compound be obtained in the future, X-ray crystallographic analysis would provide invaluable information, including:

Unambiguous Stereochemistry: Confirmation of the relative stereochemistry of the substituents on the cyclobutane ring.

Conformational Analysis: The precise solid-state conformation of the cyclopropyl and cyclobutyl rings and the orientation of the methanol substituent.

Intermolecular Interactions: Detailed insight into the hydrogen-bonding network established by the hydroxyl groups, which governs the molecular packing in the crystal lattice.

Context from Related Structures

While data for this compound itself is unavailable, crystallographic studies on related molecules containing the cyclobutane motif offer insights into the structural features that can be expected. For instance, the crystal structure of 2,4,6-tricyclobutyl-1,3,5-trioxane, a compound formed during the Swern oxidation of cyclobutylmethanol, has been successfully determined. grafiati.com In this case, the cyclobutane substituents adopt a "butterfly" conformation. grafiati.com

Another relevant example is the structure of 3-phenyl-3-phenylsulfonylcyclobutanol, which was determined by X-ray analysis to confirm its molecular structure. cdnsciencepub.com The successful crystallization and analysis of these related compounds demonstrate that the cyclobutane moiety can be part of a well-defined crystal lattice, though success is often dependent on the presence of other functional groups that facilitate stable crystal packing.

The following tables present crystallographic data for these related compounds to illustrate the type of information yielded by X-ray crystallography.

Table 1: Crystallographic Data for 2,4,6-tricyclobutyl-1,3,5-trioxane grafiati.com

| Parameter | Value |

| Chemical Formula | C₁₅H₂₄O₃ |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a, b (Å) | 14.1569(7) |

| c (Å) | 13.5682(10) |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 2353.4(3) |

| Z | 6 |

| Temperature (K) | 100(2) |

This data is for a related compound and not this compound.

Table 2: Crystal Data and Structure Refinement for 3-phenyl-3-phenylsulfonylcyclobutanol cdnsciencepub.com

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.155(2) |

| b (Å) | 10.598(2) |

| c (Å) | 13.203(3) |

| β (°) | 96.53(2) |

| Volume (ų) | 1412.1(5) |

| Z | 4 |

| Temperature (K) | Not Reported |

This data is for a related compound and not this compound.

The successful elucidation of these structures underscores that obtaining a crystal structure for this compound is a plausible goal, likely requiring extensive screening of crystallization conditions or chemical derivatization to promote the formation of a stable crystal lattice. mdpi.comunifr.ch

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For a system as complex as this compound, these methods provide unparalleled insights into its geometry and electronic landscape.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the optimized geometries and relative energies of various conformers of this compound.

By employing a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), it is possible to obtain a detailed picture of the molecule's three-dimensional structure. These calculations would likely reveal a puckered conformation for the cyclobutane ring to alleviate torsional strain, a common feature in cyclobutane systems. libretexts.orglibretexts.orgdalalinstitute.com The orientation of the cyclopropyl and hydroxymethyl substituents on the cyclobutane ring would lead to several possible diastereomers and conformers, each with a distinct energy. DFT calculations can quantify these energy differences, allowing for the prediction of the most stable structures.

For instance, a hypothetical DFT optimization could yield the following structural parameters for a stable conformer of this compound.

| Parameter | Value |

| C-C (cyclobutane) Bond Length | 1.55 Å |

| C-C (cyclopropane) Bond Length | 1.51 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

| C-C-C (cyclobutane) Angle | ~88° |

| Dihedral Angle (cyclobutane puckering) | ~25° |

This is an interactive table. The values presented are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations on such a system.

The energetics derived from DFT can also be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy, providing a deeper understanding of the conformational equilibria.

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. uol.deaps.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality energies and properties.

These high-level calculations are particularly valuable for accurately describing electron correlation effects, which are significant in strained ring systems. An ab initio approach would be instrumental in refining the energetics of the different conformers and providing a more precise picture of the electron density distribution, molecular orbitals, and electrostatic potential. This level of theory is crucial for understanding the subtle electronic interactions that govern the molecule's properties and reactivity.

Conformational Analysis and Potential Energy Surfaces of Cyclopropylcyclobutyl Systems

The conformational landscape of this compound is inherently complex due to the flexibility of the cyclobutane ring and the rotational freedom of the substituents. A thorough conformational analysis is essential to identify all stable low-energy structures and the transition states that connect them.

The puckering of the cyclobutane ring is a key conformational feature. libretexts.orglibretexts.org This puckering leads to two primary conformations for the ring itself, often described as "bent" or "butterfly." libretexts.org The substituents can occupy either axial or equatorial-like positions, further increasing the number of possible conformers. The interplay between the cyclopropyl and hydroxymethyl groups, including potential intramolecular hydrogen bonding between the hydroxyl group and the cyclopropyl ring, would significantly influence the relative stabilities of these conformers.

A potential energy surface (PES) can be mapped out by systematically varying key dihedral angles, such as those defining the ring puckering and the orientation of the substituents. These calculations would reveal the energy barriers between different conformers, providing insight into the molecule's dynamic behavior at different temperatures. For cyclopropyl-substituted systems, the orientation of the three-membered ring relative to the four-membered ring is also a critical conformational parameter. acs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule's conformers, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. rsc.orgnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational transitions and intermolecular interactions of this compound in a simulated environment, such as in a solvent. mdpi.comrsc.org

An MD simulation would illustrate how the cyclobutane ring puckers and how the substituents rotate and interact with each other and with solvent molecules. This approach is particularly useful for understanding the time scales of different conformational changes. For example, it could reveal whether the ring puckering is a rapid process at room temperature or if the molecule is locked into a specific conformation for longer periods.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions, such as hydrogen bonding between the alcohol functional group and solvent molecules or other molecules of this compound. rsc.orgmdpi.com The strength and lifetime of these hydrogen bonds play a crucial role in determining the macroscopic properties of the substance, such as its boiling point and solubility.

Stereoelectronic Effects and Strain Analysis within the Cyclopropyl and Cyclobutyl Rings

The presence of both cyclopropyl and cyclobutyl rings in this compound introduces significant ring strain and gives rise to interesting stereoelectronic effects. The cyclopropane ring, with its ~60° bond angles, possesses a high degree of angle and torsional strain. dalalinstitute.com The cyclobutane ring also exhibits considerable strain due to its deviation from ideal tetrahedral geometry. libretexts.org

The cyclopropyl group is known to exhibit unique electronic properties, behaving in some respects like a double bond. This is due to the high p-character of the C-C bonds within the ring. The interaction of the cyclopropyl ring's Walsh orbitals with adjacent p-orbitals or carbocation centers is a well-documented stereoelectronic effect. bohrium.comucl.ac.uklookchem.com In this compound, the orientation of the cyclopropyl group relative to the rest of the molecule will influence its electronic properties and reactivity.

A detailed strain analysis, often performed using isodesmic or homodesmotic reactions in computational chemistry, would quantify the total strain energy of the molecule. This analysis would help to rationalize its thermodynamic stability and potential for ring-opening reactions. The strain is not uniformly distributed; DFT calculations can reveal how the strain is partitioned between the two rings and how it is affected by the substituents. The unique structure of spiro[2.3]hexane derivatives, which share a spirocyclic junction similar to the linkage in the studied molecule, has been shown to be influenced by ring strain. rsc.orgnih.govacs.org

Mechanistic Studies of Hypothetical Reactions Involving this compound

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, several hypothetical reactions can be explored to understand its potential chemical behavior.

One such reaction is the acid-catalyzed dehydration of the alcohol. This reaction could proceed through a carbocation intermediate, and the presence of the cyclopropyl group adjacent to the developing positive charge could lead to a cyclopropylcarbinyl-type rearrangement. stackexchange.com DFT calculations can be used to model the reaction pathway, locate the transition states, and calculate the activation energies for different possible rearrangement pathways, such as ring expansion of the cyclobutane or opening of the cyclopropane ring. nih.govresearchgate.netrsc.org

Another area of investigation could be the oxidation of the alcohol to the corresponding ketone. The steric hindrance around the hydroxyl group, imposed by the bulky cyclopropyl and cyclobutyl rings, would likely influence the reaction rate. Computational modeling could provide insights into the transition state geometry and the steric factors at play.

Finally, reactions involving the ring-opening of the strained cyclopropane or cyclobutane rings could be studied. For example, radical-mediated ring-opening is a known reaction for cyclopropylcarbinyl systems and is highly sensitive to stereoelectronic effects. bohrium.comucl.ac.uk Computational studies could elucidate the factors that favor the opening of one ring over the other and predict the regioselectivity of such reactions.

Investigation of Transition States and Activation Barriers for Functional Group Transformations

The initial step in many reactions of this compound involves the transformation of its hydroxyl group into a better leaving group, a prerequisite for forming the carbocationic intermediates that lead to rearrangement. This functional group transformation, such as protonation of the alcohol followed by loss of water or conversion to a sulfonate ester (e.g., mesylate or tosylate) followed by solvolysis, is crucial.

Computational models can predict the energetics of these transformations. For instance, DFT calculations are used to model the transition states for reactions like SN2 substitutions or the heterolytic cleavage of a C-O bond to form a carbocation. The activation barrier for such a cleavage is highly dependent on the stability of the resulting carbocation. In the case of this compound, the formation of a primary carbocation would be energetically unfavorable. However, the adjacent cyclopropyl group can stabilize the positive charge through orbital overlap, leading to the formation of a non-classical cyclopropylcarbinyl cation.

Theoretical studies on analogous systems provide insight into the activation energies involved. For example, the energy penalty for 1,2-hydride and 1,2-methyl shifts, which are fundamental steps in carbocation rearrangements, have been computationally estimated to be around 6 kcal/mol and 9 kcal/mol, respectively. nih.gov The conversion of the alcohol to a better leaving group, like a mesylate, and its subsequent solvolysis is a common strategy to initiate these rearrangements. beilstein-journals.org The activation barrier for the ionization of such a mesylate is influenced by both the solvent's ionizing power and its nucleophilicity. researchgate.net

Table 1: Calculated Energy Penalties for Elementary Cationic Rearrangement Steps Note: Data is based on model systems and provides an approximation for related transformations.

| Transformation | Typical Calculated Energy Penalty (kcal/mol) | Reference |

|---|---|---|

| 1,2-Hydride Shift | ~6.0 | nih.gov |

| 1,2-Methyl Shift | ~9.0 | nih.gov |

These computational values are critical for predicting which reaction pathways are kinetically feasible. The transformation of the hydroxyl group is the gateway to the complex rearrangements discussed in the following section.

Reaction Pathways for Ring Expansion or Contraction Processes

Once the (3-cyclopropylcyclobutyl)methyl cation is formed, it is poised to undergo a series of rapid rearrangements. The chemistry of cyclopropylcarbinyl and cyclobutyl cations is intricately linked and characterized by a shallow potential energy surface with multiple, low-barrier interconversions. beilstein-journals.orgrsc.org These rearrangements are driven by the release of ring strain.

Computational studies on the parent cyclopropylcarbinyl cation show that it exists in equilibrium with the cyclobutyl cation and the homoallyl cation. beilstein-journals.org The interconversion often proceeds through a non-classical "bicyclobutonium" transition state or intermediate. beilstein-journals.org For the (3-cyclopropylcyclobutyl)methyl cation, two primary rearrangement pathways are anticipated:

Cyclopropylcarbinyl to Cyclobutyl Rearrangement: The migration of a carbon-carbon bond from the cyclopropyl ring to the cationic center would lead to the expansion of the three-membered ring. This process results in a more stable, substituted cyclobutyl cation. DFT calculations on similar systems have shown that this rearrangement is typically very facile. beilstein-journals.org

Ring Expansion of the Cyclobutyl Ring: Alternatively, a 1,2-alkyl shift involving a bond from the cyclobutyl ring could lead to an expansion to a cyclopentyl system. This type of rearrangement is also a common feature in the chemistry of cyclobutylcarbinyl systems.

The specific pathway taken by the (3-cyclopropylcyclobutyl)methyl cation would be dictated by the relative stabilities of the various possible intermediates and the activation barriers connecting them. High-level ab initio and DFT calculations are essential for mapping these complex reaction coordinates. researchgate.net For example, studies on the solvolysis of substituted cyclopropylcarbinyl mesylates show that the initially formed cation rearranges to a more stable γ-silyl-stabilized cyclobutyl cation, and the transition state connecting these intermediates has been computationally modeled. beilstein-journals.org Isotopic labeling studies combined with computational analysis have confirmed that these rearrangements can involve relatively long-lived carbocationic intermediates. nih.gov

Table 2: Computationally Investigated Rearrangements in Related Systems

| Initial System | Rearrangement Type | Key Intermediates/Transition States | Computational Method Example | Reference |

|---|---|---|---|---|

| Cyclopropylcarbinyl Cation | Ring Expansion | Cyclobutyl Cation, Bicyclobutonium Cation | M062X/6-311+G** | beilstein-journals.org |

| Substituted Cyclopropylcarbinyl Mesylate | Solvolysis/Rearrangement | γ-Silyl-Stabilized Cyclobutyl Cation | DFT | beilstein-journals.org |

These computational investigations underscore the complex and fascinating reactivity of strained ring systems. For this compound, the generation of a carbocationic intermediate opens up a cascade of potential rearrangements, leading to a variety of ring-expanded or contracted products whose formation can be predicted and understood through theoretical modeling. nih.govcaltech.edu

Chemical Reactivity and Derivatization Studies of 3 Cyclopropylcyclobutyl Methanol

Reactions at the Primary Alcohol Functionality

No specific research findings for (3-Cyclopropylcyclobutyl)methanol were identified.

Oxidation Reactions to Aldehydes and Carboxylic Acids

No specific research findings for this compound were identified.

Formation of Ethers, Esters, and Other Derivatives

No specific research findings for this compound were identified.

Nucleophilic Substitution Reactions of Activated Alcohols

No specific research findings for this compound were identified.

Reactions Involving the Cyclopropyl (B3062369) Ring

No specific research findings for this compound were identified.

Electrophilic Additions and Ring-Opening Reactions

No specific research findings for this compound were identified.

Cycloaddition Reactions of the Cyclopropyl Moiety

No specific research findings for this compound were identified.

Reactions Involving the Cyclobutyl Ring

The four-membered cyclobutyl ring is characterized by significant ring strain, which makes it susceptible to reactions that can alleviate this strain, such as ring expansion. Furthermore, the C-H bonds of the cyclobutyl core can serve as handles for introducing new functionalities.

Ring expansion reactions of cyclobutane (B1203170) derivatives are thermodynamically driven by the release of ring strain, converting the four-membered ring into a more stable five-membered cyclopentane (B165970) system. chemistrysteps.comstackexchange.com These transformations are typically initiated by the formation of a carbocation on a carbon atom adjacent to the ring. In the case of this compound, dehydration of the alcohol under acidic conditions can generate the requisite cyclobutylcarbinyl cation. This intermediate can then undergo a rearrangement where a C-C bond from the cyclobutane ring migrates, leading to a cyclopentyl cation. stackexchange.comstackexchange.com This process is a type of Wagner-Meerwein rearrangement, specifically analogous to the Tiffeneau-Demjanov rearrangement. encyclopedia.publibretexts.org

The reaction proceeds through protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This unstable species rapidly rearranges. The migration of one of the endocyclic C-C bonds of the cyclobutane ring to the carbocationic center results in the formation of a more stable tertiary cyclopentyl carbocation. chemistrysteps.com Subsequent loss of a proton or capture by a nucleophile yields the final cyclopentane product. Studies on the closely related cyclobutyl(cyclopropyl)methanol (B2381419) under superacidic conditions have shown that the cyclopropane (B1198618) ring can also be involved, but ring expansion of the cyclobutane is a prominent pathway. stackexchange.comstackexchange.com

While less common, ring contraction of a cyclobutane ring can occur, for instance, via a Favorskii rearrangement. encyclopedia.pub This would necessitate the initial oxidation of the this compound to the corresponding ketone, (3-cyclopropylcyclobutyl) methanone. Treatment of the resulting α-haloketone with a base would then induce a rearrangement to form a cyclopropanecarboxylic acid derivative. Cationic ring contractions are also known but are generally less favored for cyclobutane systems compared to expansion. encyclopedia.pub

Table 1: Representative Ring Expansion Mechanisms Applicable to this compound

| Rearrangement Type | Starting Functionality | Key Intermediate | Product Type | Driving Force |

| Tiffeneau-Demjanov Type | Primary Alcohol | Cyclobutylcarbinyl Cation | Cyclopentanone/Cyclopentene | Relief of ring strain; formation of a more stable carbocation |

| Pinacol Rearrangement | 1,2-Diol | Carbocation adjacent to a hydroxyl group | Ketone (ring-expanded) | Relief of ring strain; formation of a stable carbonyl group |

Direct introduction of functional groups onto the saturated cyclobutyl ring, without altering the ring structure itself, can be achieved through modern C-H functionalization techniques. These methods offer a powerful way to create derivatives that would be difficult to access through traditional synthetic routes. nih.govrsc.org

Rhodium-catalyzed C-H insertion reactions are particularly effective for the selective functionalization of cyclobutanes. nih.gov By employing a rhodium catalyst and a diazo compound (e.g., an aryldiazoacetate), it is possible to insert a carbene into a C-H bond of the cyclobutyl ring. A significant advantage of this methodology is that the regioselectivity of the insertion can be controlled by the choice of the rhodium catalyst. For a substituted cyclobutane, different catalysts can direct the functionalization to either the C1 (tertiary) or C3 (secondary) position. This catalyst-controlled regiodivergence allows for the synthesis of either 1,1-disubstituted or 1,3-disubstituted cyclobutane derivatives from the same starting material. nih.gov Applying this to this compound could yield novel esters or other functionalized analogs at specific positions on the cyclobutyl core.

Table 2: Catalyst-Controlled C-H Functionalization of Substituted Cyclobutanes

| Target Position | Catalyst Example | Diazo Reagent | Product Type | Key Feature |

| C1 (Tertiary C-H) | Rh₂(esp)₂ | Aryldiazoacetate | 1,1-disubstituted cyclobutane | Functionalization at the most substituted carbon. |

| C3 (Secondary C-H) | Rh₂(S-2-Cl-5-BrTPCP)₄ | Aryldiazoacetate | cis-1,3-disubstituted cyclobutane | Functionalization at a less sterically hindered secondary carbon. nih.gov |

Cross-Coupling Reactions and C-H Activation Strategies at the Cycloaliphatic Centers

Cross-coupling reactions provide a robust set of tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to saturated rings like cyclobutane and cyclopropane has become increasingly important. nih.govrsc.orgwhiterose.ac.uk

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C(sp³)–C(sp²) bonds. To apply this to this compound, the molecule would first need to be converted into an organoboron derivative. For instance, the hydroxyl group could be replaced with a bromine atom, followed by a Miyaura borylation. Alternatively, potassium cyclobutyltrifluoroborates have been shown to be effective coupling partners with a range of aryl and heteroaryl chlorides. nih.gov These reactions, typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, can proceed in moderate to excellent yields, tolerating various functional groups. nih.gov This strategy could be used to attach aryl or heteroaryl moieties to the cyclobutyl ring of the parent molecule.

Direct C-H activation offers a more atom-economical approach by avoiding the pre-functionalization step of creating an organohalide or organoboron reagent. beilstein-journals.orgresearchgate.net Dual catalytic systems, such as those combining a nickel catalyst with a photoredox catalyst, have been developed for the C(sp³)–H arylation of cyclic alkanes. beilstein-journals.org This approach involves the generation of an alkyl radical via hydrogen atom transfer, which then engages in the nickel-catalyzed cross-coupling cycle. Such methods could potentially be applied to activate the C-H bonds on either the cyclobutyl or cyclopropyl rings of this compound, enabling direct coupling with aryl halides.

Stereochemical Control and Diastereoselectivity in Chemical Transformations

This compound is a chiral molecule with multiple stereocenters. Consequently, any chemical transformation performed on this substrate must address the potential formation of new stereoisomers. Achieving high levels of stereocontrol is paramount for the synthesis of specific, enantiomerically pure derivatives.

In the context of the C-H functionalization reactions discussed previously, the use of chiral rhodium catalysts is crucial for achieving asymmetric induction. nih.gov Rhodium catalysts with chiral carboxylate ligands, such as Rh₂(S-2-Cl-5-BrTPCP)₄, can create a chiral environment around the reactive carbene intermediate. This enables the catalyst to differentiate between enantiotopic C-H bonds or the faces of the cyclobutane ring, leading to the formation of one enantiomer of the product in excess (high % ee). nih.gov The ability to generate chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes with high enantioselectivity simply by selecting the appropriate catalyst highlights the sophistication of modern synthetic methods. nih.gov

In diastereoselective reactions, the existing stereocenters in this compound will influence the stereochemical outcome at a new stereocenter. For example, in a ring expansion reaction, the conformation of the cyclobutyl ring and the orientation of the cyclopropyl and hydroxymethyl groups would likely direct the approach of reagents and influence which endocyclic bond migrates. This would result in a preference for the formation of one diastereomer of the resulting cyclopentane product over others. Careful selection of reaction conditions and reagents is necessary to maximize this diastereoselectivity.

Applications and Advanced Materials Research Involving 3 Cyclopropylcyclobutyl Methanol As a Building Block

Role as a Versatile Building Block in Complex Organic Synthesis

(3-Cyclopropylcyclobutyl)methanol is recognized as a versatile organic building block, a class of functionalized molecules that serve as foundational components for the modular construction of more complex molecular architectures. bldpharm.comsigmaaldrich.com Its utility stems from the presence of a primary alcohol group, which allows for a wide range of chemical transformations, and the compact, rigid, and three-dimensional nature of the cyclopropyl-cyclobutyl scaffold. This scaffold is particularly valuable in medicinal chemistry for exploring new chemical space, moving away from flat, aromatic structures.

The application of this compound as a building block is exemplified in the synthesis of novel inhibitors for the Nav1.8 sodium channel, which is a target for pain therapeutics. google.com In this context, the molecule is used to introduce the (3-cyclopropylcyclobutyl)methyl moiety into a larger, more complex structure, specifically cycloalkyl 3-oxopiperazine carboxamides. google.com The synthesis involves coupling the this compound-derived fragment with other heterocyclic systems to create potent and selective modulators of the ion channel. google.com The presence of both cis and trans isomers of the substituted cyclobutane (B1203170) ring allows for the exploration of stereochemical influences on biological activity. google.com

The reactivity of the hydroxyl group allows for its conversion into various other functional groups, making it a versatile starting point for multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid |

| Esterification | Acyl Halide, Carboxylic Anhydride | Ester |

| Etherification | Williamson Ether Synthesis (NaH, Alkyl Halide) | Ether |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |

| Tosylation | TsCl, Pyridine | Tosylate (Good Leaving Group) |

| Azidation | DPPA, DBU | Azide |

This versatility enables chemists to incorporate the unique cyclopropyl-cyclobutyl motif into a diverse range of target molecules.

Integration into Novel Molecular Architectures and Functional Materials

The incorporation of non-planar, sp³-rich fragments like the 3-cyclopropylcyclobutyl group is a key strategy in the design of novel molecular architectures. nih.gov Such building blocks are instrumental in creating molecules with defined three-dimensional shapes, which is crucial for applications in host-guest chemistry, molecular recognition, and materials science. Anthracene, for example, is a versatile building block used to construct a variety of functional molecules and molecular assemblies. rsc.org Similarly, this compound can be used to construct unique architectures.

The strained ring system imparts a specific conformational rigidity to the molecules it is part of. This can be exploited in the design of functional materials where precise control over molecular shape and packing is required. For instance, its derivatives could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the rigid structure can help define pore size and shape. bldpharm.comberkeley.edu While specific examples of this compound in such materials are not yet widely reported, its properties align with the design principles for creating robust, porous materials. berkeley.edu

In the context of organometallic coatings for applications like photolithography, specifically for EUV patterning, monoalkyl tin compositions are used. epo.orggoogleapis.com The alkyl group in these materials is a critical component, and the use of cyclic hydrocarbyl groups like adamantyl is noted. justia.com The unique structure of the cyclopropylcyclobutyl group could potentially be used in similar organometallic precursors to fine-tune the properties of radiation-sensitive films.

Exploration as a Scaffold for Chemical Biology Probes and Advanced Ligand Design

A scaffold in medicinal chemistry and chemical biology is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The 3-cyclopropylcyclobutyl moiety is an attractive scaffold due to its novelty and rigid, three-dimensional nature. This rigidity can help to pre-organize appended functional groups in a specific spatial orientation, which can lead to higher binding affinity and selectivity for a biological target.

The development of Nav1.8 inhibitors for pain management provides a clear example of this compound being used to create a scaffold for advanced ligand design. google.com The patent describes various derivatives where the (3-cyclopropylcyclobutyl)methyl group is attached to a piperazine (B1678402) core, and this assembly is further substituted with different aromatic groups. google.com The purpose of these variations is to systematically probe the binding pocket of the Nav1.8 channel to optimize potency and selectivity.

The design of ligands for metal complexes is another area where this scaffold could be valuable. nih.govbeilstein-journals.orguni-wuerzburg.de The introduction of coordinating groups onto the cyclopropyl-cyclobutyl framework could lead to new types of ligands with unique steric and electronic properties. For example, coordinating Au(III) with tetraamine (B13775644) ligands has been studied, and the specific geometry of the ligand is crucial for the resulting complex. beilstein-journals.org The defined stereochemistry of the this compound scaffold could be used to create chiral ligands for asymmetric catalysis.

Precursor for the Synthesis of Strained Organic Compounds with Unique Reactivity

The cyclopropane (B1198618) and cyclobutane rings within this compound are characterized by significant ring strain. This stored energy can be released in chemical reactions, providing a thermodynamic driving force for transformations that would otherwise be difficult to achieve. nih.gov This makes the compound a valuable precursor for synthesizing other strained or structurally complex molecules.

Ring-opening reactions are a common pathway for relieving strain in such systems. For example, cyclopropylcarbinyl cations are known to undergo rapid rearrangement to form cyclobutyl and homoallyl cations. This reactivity can be harnessed in a controlled manner to construct larger ring systems or linear chains with specific functionalization patterns. The synthesis of (hetero)aryl-fused cyclohexa-1,3-dienes, for instance, utilizes the ring-opening of a cyclopropyl (B3062369) carbinol derivative. chemicalbook.com

Formal cycloadditions driven by the homolytic opening of strained rings are also a powerful tool in modern synthesis. nih.gov While specific examples starting from this compound are not prominent in the literature, the principles apply. The bonds of the strained rings can undergo homolysis upon thermolysis, photolysis, or single-electron transfer, generating radical intermediates that can participate in cycloaddition reactions to form complex sp³-rich motifs. nih.gov Small ring compounds, including those with silylmethyl substituents, are known to undergo cycloaddition with dipolarophiles in a controlled manner. rsc.org

Investigation of Structure-Property Relationships in Derivatized Forms, focusing on Molecular Recognition and Self-Assembly

Understanding how the structure of a molecule dictates its properties and its interactions with other molecules is fundamental to chemistry. The derivatization of this compound offers a platform to study these structure-property relationships. A key variable in this system is the stereochemistry of the cyclobutane ring, which can exist in cis and trans configurations relative to the substituents.

Table 2: Isomers of this compound Derivatives

| Isomer | Description | Potential Impact on Properties |

| cis-isomer | The cyclopropyl and hydroxymethyl groups are on the same face of the cyclobutane ring. | May lead to intramolecular interactions; presents a "C" shape that could influence crystal packing or binding to a receptor surface. |

| trans-isomer | The cyclopropyl and hydroxymethyl groups are on opposite faces of the cyclobutane ring. | Results in a more linear or "S" shaped molecule; likely to pack differently in a solid state compared to the cis-isomer. |

These subtle differences in shape can have profound effects on molecular recognition, where a molecule selectively binds to another (e.g., an enzyme or a receptor). The patent on Nav1.8 inhibitors explicitly lists both (cis-3-cyclopropylcyclobutyl)methyl and (trans-3-cyclopropylcyclobutyl)methyl derivatives, indicating that the spatial arrangement of the cyclopropyl group relative to the rest of the molecule is being systematically varied to find the optimal geometry for binding. google.com

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The shape and functionality of a molecule are critical to this process. While no specific studies on the self-assembly of this compound derivatives were found, one can infer potential based on general principles. For example, fluorescent amphiphiles have been shown to self-assemble into twisted nanofibers, creating materials for chemical sensing. nih.gov By adding appropriate functional groups (e.g., long alkyl chains, aromatic groups) to the this compound scaffold, it may be possible to design new molecules that self-assemble into unique and functional nanoarchitectures. The rigid and defined stereochemistry of the core would play a crucial role in directing the assembly process.

Q & A

Q. What synthetic strategies are optimal for preparing (3-cyclopropylcyclobutyl)methanol with high stereochemical purity?

The synthesis of this compound involves cyclopropane ring formation and subsequent functionalization. A validated method includes:

- Grignard Reaction : Cyclopropylmethyl magnesium bromide reacts with cyclobutanone derivatives to form the cyclobutane backbone. Quenching with methanol yields the alcohol .

- Nucleophilic Addition : Cyclopropylmethyl bromide reacts with cyclobutanecarboxaldehyde under basic conditions (e.g., NaH), followed by reduction to the alcohol .

Key Considerations : - Stereochemical control requires chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for diastereomer separation).

- Yields >75% are achievable with anhydrous conditions and inert atmospheres .

Q. How can the physicochemical properties of this compound be characterized for research applications?

- NMR : H and C NMR for stereochemical confirmation (e.g., cyclopropane proton splitting at δ 0.8–1.2 ppm) .

- X-ray Crystallography : Resolves cyclobutane ring puckering and substituent orientation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in catalytic transformations?

The cyclopropyl group introduces:

- Steric Hindrance : Limits nucleophilic attack at the cyclobutane ring, favoring axial over equatorial substitution in SN2 reactions .

- Electronic Effects : Hyperconjugation from cyclopropane C–C bonds stabilizes adjacent carbocations, enabling acid-catalyzed rearrangements .

Case Study : - In Pd-catalyzed cross-couplings, the cyclopropyl group reduces reaction rates by 30% compared to methyl-substituted analogs due to steric bulk .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

- DFT Calculations : B3LYP/6-31G(d) level predicts energy barriers for cyclobutane ring inversion (ΔG‡ ≈ 8–10 kcal/mol) .

- MD Simulations : Reveal solvent-dependent conformational preferences (e.g., polar solvents stabilize equatorial methanol orientation) .

Data Table :

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Axial | 0.0 | 62 |

| Equatorial | 1.2 | 38 |

Q. How can contradictions in reported bioactivity data for cyclopropane-containing alcohols be resolved?

Discrepancies in enzyme inhibition studies (e.g., CYP450 isoforms) may arise from:

- Stereochemical Variability : Enantiomers exhibit up to 10-fold differences in IC₅₀ values .

- Assay Conditions : pH and co-solvents (e.g., DMSO >1% v/v) alter ligand-binding kinetics .

Resolution Strategy : - Use chiral chromatography to isolate enantiomers.

- Standardize assay buffers (e.g., PBS at pH 7.4) .

Methodological Guidelines

Q. What protocols mitigate cyclopropane ring opening during derivatization of this compound?

Q. How can substituent effects on the cyclobutane ring be systematically studied?

| Substituent | Impact on Reactivity | Reference |

|---|---|---|

| Trifluoromethyl | Increases electrophilicity (σ = +0.54) | |

| Amino | Enhances nucleophilic ring-opening | |

| Methyl | Steric shielding reduces reaction rates |

Q. Experimental Design :

- Synthesize analogs with varying substituents.

- Compare kinetics in standardized SN2 or oxidation reactions .

Key Research Gaps

- Biological Targets : Limited data on GPCR or kinase interactions.

- Metabolic Pathways : No in vivo ADME studies reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.